molecular formula C19H16Cl2N2O3S2 B2910692 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[4-(ethanesulfonyl)phenyl]acetamide CAS No. 919858-02-9

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[4-(ethanesulfonyl)phenyl]acetamide

Cat. No.: B2910692
CAS No.: 919858-02-9
M. Wt: 455.37
InChI Key: SRZZTBALLKJXKR-UHFFFAOYSA-N
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Description

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[4-(ethanesulfonyl)phenyl]acetamide is a thiazole-based acetamide derivative characterized by:

  • A 1,3-thiazole core substituted at position 4 with a 2,4-dichlorophenyl group.
  • An acetamide moiety at position 2 of the thiazole, linked to a 4-(ethanesulfonyl)phenyl group.

This structure combines electron-withdrawing (dichlorophenyl, ethanesulfonyl) and hydrophobic (aryl) substituents, which are often associated with enhanced biological activity and pharmacokinetic properties.

Properties

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O3S2/c1-2-28(25,26)14-6-3-12(4-7-14)9-18(24)23-19-22-17(11-27-19)15-8-5-13(20)10-16(15)21/h3-8,10-11H,2,9H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRZZTBALLKJXKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[4-(ethanesulfonyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Ethylsulfonylphenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[4-(ethanesulfonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[4-(ethanesulfonyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[4-(ethanesulfonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various proteins and receptors, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Analog with Modified Dichlorophenyl Substitution

N-[4-(2,5-dichlorophenyl)-5-phenyl-1,3-thiazol-2-yl]-2-[4-(ethylsulfonyl)phenyl]acetamide (C₂₅H₂₀Cl₂N₂O₃S₂) :

  • Key Differences :
    • Thiazole substitution : Position 5 includes a phenyl group , absent in the target compound.
    • Dichlorophenyl substitution : 2,5-dichloro vs. 2,4-dichloro in the target.
  • Implications :
    • The 2,5-dichloro isomer may exhibit altered steric and electronic interactions with biological targets.
    • The additional phenyl group at thiazole C5 could enhance π-π stacking but reduce solubility.

Antiviral Thiazole Acetamides

BAY 57-1293 (Pritelivir) : N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-2-[4-(pyridin-2-yl)phenyl]acetamide :

  • Key Differences :
    • Thiazole substituents : Methyl and sulfamoyl groups at C4 and C3.
    • Acetamide side chain : Pyridinylphenyl instead of ethanesulfonylphenyl.

COX/LOX Inhibitors

Compound 6a : N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide :

  • Key Differences: Thiazole substituent: 4-hydroxy-3-methoxyphenyl (polar) vs. 2,4-dichlorophenyl (nonpolar). Acetamide side chain: Lacks the ethanesulfonyl group.
  • Implications :
    • The polar substituents favor interactions with COX/LOX enzymes, but reduced lipophilicity may limit membrane permeability.

Antitumor Derivatives

N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives (e.g., compound 10 and 16) :

  • Key Differences :
    • Core structure : Benzothiazole instead of thiazole.
    • Substituents : Heterocyclic appendages (e.g., benzimidazole thioether).
  • Implications :
    • The benzothiazole core enhances planarity, improving DNA intercalation in cancer cells.
    • Thioether linkages in compound 10 increase metabolic stability.

Structural and Pharmacokinetic Insights

Substituent Effects on Activity

  • Dichlorophenyl Position :
    • 2,4-dichloro (target) vs. 3,4-dichloro (compound in ): The latter showed conformational flexibility in crystal structures, suggesting adaptability in binding pockets.
  • Ethanesulfonyl Group :
    • Enhances solubility via sulfonyl’s polarity and may improve target engagement through electrostatic interactions.

Physicochemical Properties

  • LogP :
    • The target compound’s ethanesulfonyl group reduces LogP compared to purely aryl-substituted analogs (e.g., compound in with chloromethyl group).
  • Metabolic Stability :
    • Ethanesulfonyl may resist oxidative metabolism better than methyl or methoxy groups .

Biological Activity

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[4-(ethanesulfonyl)phenyl]acetamide is a thiazole-derived compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₆H₁₄Cl₂N₂O₂S
  • Molecular Weight : 364.249 g/mol
  • CAS Number : 5695-15-8
  • Density : 1.506 g/cm³
  • LogP : 5.8475

The compound exhibits its biological activity primarily through interactions with specific molecular targets involved in various cellular processes. The thiazole ring structure is critical for its activity, as it is known to influence the binding affinity and selectivity for biological targets.

Antitumor Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells by modulating pathways such as the Bcl-2 family proteins and caspases.

Compound Cell Line IC50 (µM) Mechanism
This compoundA-431 (epidermoid carcinoma)1.98 ± 1.22Induction of apoptosis
Similar Thiazole DerivativeJurkat (T-cell leukemia)1.61 ± 1.92Caspase activation

Antimicrobial Activity

Thiazole-based compounds have demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the phenyl rings enhances their antibacterial efficacy.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL

Study 1: Cytotoxicity in Cancer Cells

A study conducted on the effects of this compound on A-431 cells revealed that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Study 2: Antibacterial Efficacy

In another investigation, the compound was tested against a panel of bacterial strains, showing potent activity with low MIC values. The results indicated that the compound disrupts bacterial cell wall synthesis, leading to cell lysis.

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